
Naphthofluorescein diacetate
Overview
Description
3-Oxo-3H-spiro[2-benzofuran-1,7’-dibenzo[c,h]xanthene]-3’,11’-diyl diacetate is a complex organic compound that belongs to the class of xanthene derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The unique structure of this compound, characterized by a spiro linkage between benzofuran and dibenzo[c,h]xanthene moieties, imparts distinctive chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo-3H-spiro[2-benzofuran-1,7’-dibenzo[c,h]xanthene]-3’,11’-diyl diacetate typically involves multi-step organic reactions. One common method involves the condensation of appropriate benzofuran and xanthene precursors under acidic conditions, followed by acetylation to introduce the diacetate groups. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of catalysts and automated control systems can further enhance the production process, ensuring consistent quality and minimizing waste.
Chemical Reactions Analysis
Types of Reactions
3-Oxo-3H-spiro[2-benzofuran-1,7’-dibenzo[c,h]xanthene]-3’,11’-diyl diacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield hydroxy derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully optimized to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroxy derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with unique properties.
Scientific Research Applications
3-Oxo-3H-spiro[2-benzofuran-1,7’-dibenzo[c,h]xanthene]-3’,11’-diyl diacetate has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: The compound is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Oxo-3H-spiro[2-benzofuran-1,7’-dibenzo[c,h]xanthene]-3’,11’-diyl diacetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-Oxo-3H-spiro[isobenzofuran-1,9’-xanthene]-3’,6’-diyl diacetate
- 2’,7’-Dichloro-3-oxo-3H-spiro[2-benzofuran-1,9’-xanthene]-3’,6’-diyl diacetate
Uniqueness
Compared to similar compounds, 3-Oxo-3H-spiro[2-benzofuran-1,7’-dibenzo[c,h]xanthene]-3’,11’-diyl diacetate exhibits unique structural features and chemical properties. The presence of the spiro linkage and the specific arrangement of functional groups contribute to its distinct reactivity and potential applications. Its unique optical properties also make it valuable in various scientific and industrial applications.
Biological Activity
Naphthofluorescein diacetate (NFDA) is a derivative of naphthofluorescein and fluorescein, which are well-known fluorescent dyes. This compound has garnered attention due to its biological activity, particularly in cell viability assays and as a substrate for various enzymatic reactions. This article delves into the biological activity of NFDA, highlighting its applications, mechanisms of action, and relevant research findings.
This compound is a non-fluorescent compound that can penetrate cell membranes easily. Once inside the cell, it is hydrolyzed by intracellular esterases to release fluorescein, a highly fluorescent compound. This conversion allows NFDA to be used as a viability stain in various biological studies.
The hydrolysis of NFDA is primarily facilitated by glutathione S-transferase (GST) enzymes, particularly the Pi-class GST (hGSTP1). Studies have shown that NFDA exhibits selective fluorescence activation in cells overexpressing hGSTP1, indicating its potential as a fluorogenic substrate for evaluating GST inhibitors in vitro .
2. Applications in Cell Viability and Imaging
NFDA is extensively used in cell viability assays due to its ability to indicate metabolic activity. The fluorescence intensity correlates with the number of viable cells, making it a valuable tool for assessing cytotoxicity and cellular health.
Table 1: Comparison of Fluorescein Diacetate and this compound
Property | Fluorescein Diacetate (FDA) | This compound (NFDA) |
---|---|---|
Fluorescence Activation | Yes | Yes |
Cell Membrane Permeability | High | High |
Hydrolysis Enzyme | Esterases | Esterases (GST) |
Application | Viability Assays | Viability Assays, Imaging |
3.1. Study on GST Activity
A notable study investigated the enzymatic activity of hGSTP1 on NFDA. The researchers found that the specific activity of hGSTP1 for NFDA was approximately 79±15 nmol/min/mg protein when incubated with glutathione (GSH). This indicates that NFDA can serve as an effective substrate for studying GST activity in various cellular contexts .
3.2. Antimicrobial Activity Assessment
Another research highlighted the use of NFDA in assessing antimicrobial activity against Pseudomonas fluorescens. The study utilized NFDA to monitor cell membrane integrity, revealing that bacterial cell death could be quantified by measuring changes in fluorescence intensity post-treatment with antimicrobial agents .
4. Implications for Molecular Imaging
Recent advancements have positioned NFDA as a promising candidate for molecular imaging applications. Its ability to provide real-time visualization of cellular processes makes it suitable for tracking metabolic changes in live cells. For instance, fluorinated derivatives of naphthofluorescein have been explored for Cerenkov imaging, demonstrating enhanced pH sensitivity and potential applications in cancer diagnostics .
5. Conclusion
This compound represents a versatile tool in biological research due to its unique properties and mechanisms of action. Its applications range from cell viability assays to advanced imaging techniques, making it an essential compound in molecular biology and pharmacology studies. Continued research into its biological activities will likely unveil further applications and enhance our understanding of cellular processes.
Properties
IUPAC Name |
(19'-acetyloxy-3-oxospiro[2-benzofuran-1,13'-2-oxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),3(12),4(9),5,7,10,15,17(22),18,20-decaene]-7'-yl) acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H20O7/c1-17(33)36-21-9-11-23-19(15-21)7-13-27-29(23)38-30-24-12-10-22(37-18(2)34)16-20(24)8-14-28(30)32(27)26-6-4-3-5-25(26)31(35)39-32/h3-16H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIFWTDOEMTUUAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=C1)C3=C(C=C2)C4(C5=C(O3)C6=C(C=C5)C=C(C=C6)OC(=O)C)C7=CC=CC=C7C(=O)O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H20O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40584935 | |
Record name | 3-Oxo-3H-spiro[2-benzofuran-1,7'-dibenzo[c,h]xanthene]-3',11'-diyl diacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40584935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
516.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77084-71-0 | |
Record name | 3-Oxo-3H-spiro[2-benzofuran-1,7'-dibenzo[c,h]xanthene]-3',11'-diyl diacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40584935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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